

Spectroscopic Data for Bis(benzylsulfinyl)methane Remains Elusive in Public Domain

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Compound of Interest

Compound Name: *Bis(benzylsulfinyl)methane*

Cat. No.: *B15476143*

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A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound "**Bis(benzylsulfinyl)methane**" has yielded no specific experimental spectra in the public domain. Researchers, scientists, and drug development professionals seeking this information will find a notable absence of curated spectroscopic data for this particular molecule in common chemical databases and scientific literature.

While data for structurally related compounds is available, it is crucial to distinguish these from **Bis(benzylsulfinyl)methane**. For instance, spectroscopic information exists for "Bis(phenylsulfonyl)methane," which contains sulfonyl groups (SO₂) rather than the sulfinyl groups (SO) of the target compound. Data is also available for "Bis(benzylsulfanyl)methane," the thioether analog, and for the anion of "Bis(phenylsulfinyl)methane." However, the electronic and structural differences between these molecules mean their spectroscopic characteristics cannot be used as a direct substitute for **Bis(benzylsulfinyl)methane**.

A leading chemical supplier, Sigma-Aldrich, explicitly states that they do not collect or provide analytical data for their listing of "Bis(phenylsulfinyl)methane," further underscoring the scarcity of this information.

General Experimental Protocols for Spectroscopic Analysis of Sulfoxides

In the absence of specific data for **Bis(benzylsulfinyl)methane**, a general overview of the methodologies used to obtain spectroscopic data for sulfoxide-containing compounds can be provided. These protocols are standard in the field of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The ^1H NMR spectrum would be recorded on a spectrometer operating at a frequency typically ranging from 300 to 600 MHz. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Expected signals would include those for the methylene protons situated between the two sulfinyl groups and the protons of the benzyl groups.
- ^{13}C NMR: A ^{13}C NMR spectrum would be acquired using the same sample solution. This would provide information on the carbon framework of the molecule, with distinct signals for the methylene carbon and the carbons of the benzyl groups.

Infrared (IR) Spectroscopy:

- An IR spectrum would be obtained using an FTIR (Fourier Transform Infrared) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. A key characteristic to look for would be the strong absorption band corresponding to the S=O stretching vibration, typically found in the region of $1030\text{--}1070\text{ cm}^{-1}$.

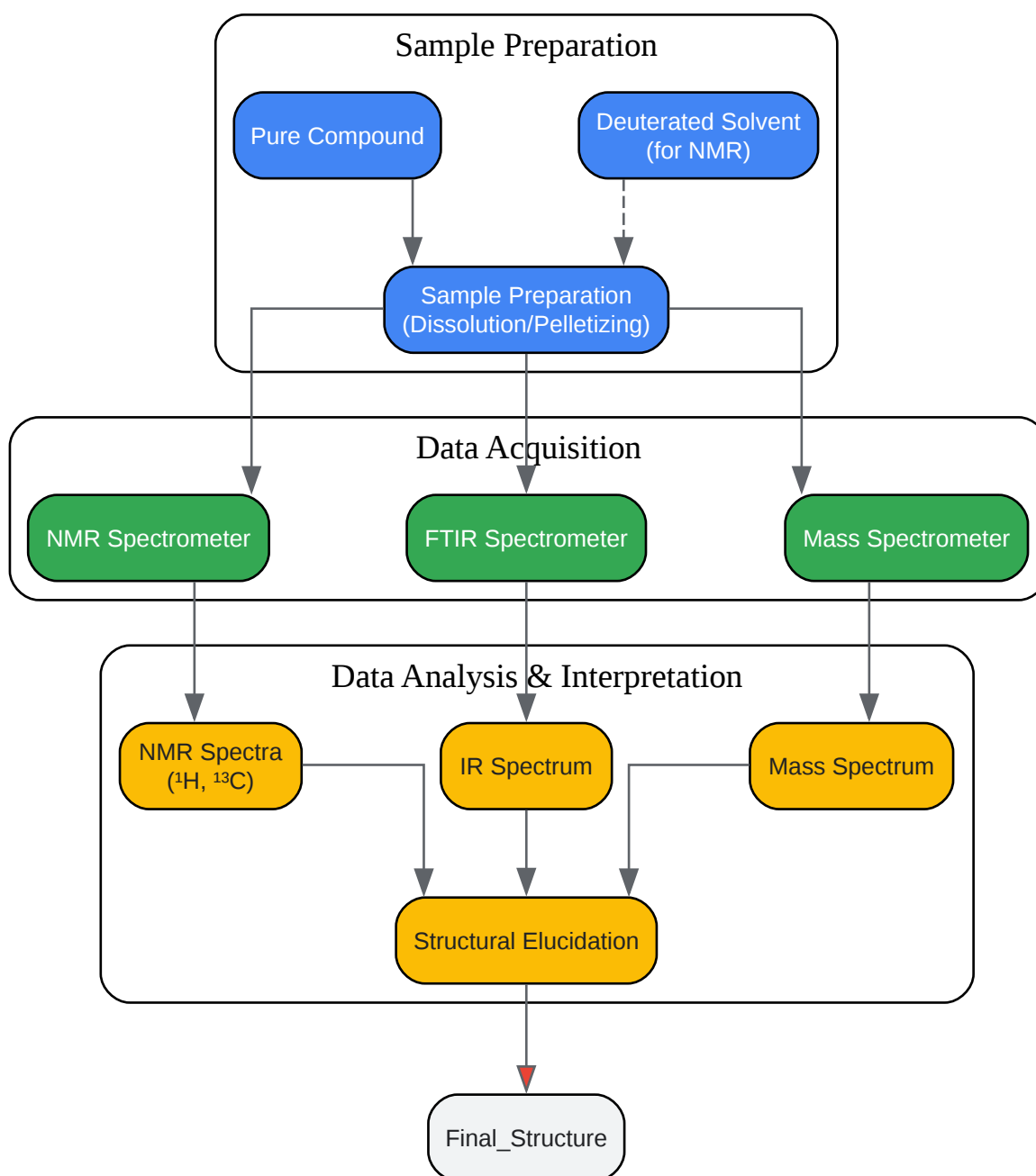
Mass Spectrometry (MS):

- Mass spectral data would be acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting mass spectrum would show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which can be used to confirm the molecular weight and deduce structural information.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a compound like

Bis(benzylsulfinyl)methane is illustrated below. This diagram outlines the logical sequence from sample preparation to data interpretation.



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